molecular formula C22H14N2Na2O6S B14169889 Disodium 3-hydroxy-4-((1-(sulphonatomethyl)-2-naphthyl)azo)-2-naphthoate CAS No. 68258-66-2

Disodium 3-hydroxy-4-((1-(sulphonatomethyl)-2-naphthyl)azo)-2-naphthoate

Cat. No.: B14169889
CAS No.: 68258-66-2
M. Wt: 480.4 g/mol
InChI Key: KBMIIHZCWHEPES-UHFFFAOYSA-L
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 3-hydroxy-4-((1-(sulphonatomethyl)-2-naphthyl)azo)-2-naphthoate typically involves the diazotization of 2-naphthylamine-1-sulfonic acid followed by coupling with 3-hydroxy-2-naphthoic acid. The reaction conditions often include acidic environments to facilitate the diazotization process and alkaline conditions for the coupling reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is then purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

Disodium 3-hydroxy-4-((1-(sulphonatomethyl)-2-naphthyl)azo)-2-naphthoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Disodium 3-hydroxy-4-((1-(sulphonatomethyl)-2-naphthyl)azo)-2-naphthoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of disodium 3-hydroxy-4-((1-(sulphonatomethyl)-2-naphthyl)azo)-2-naphthoate involves its ability to bind to metal ions and change color based on pH levels. The compound interacts with metal ions through its sulfonate groups, forming complexes that can be quantified. The azo bond in the compound also plays a crucial role in its color-changing properties, which are pH-dependent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disodium 3-hydroxy-4-((1-(sulphonatomethyl)-2-naphthyl)azo)-2-naphthoate is unique due to its specific structure, which allows it to act as a highly effective pH indicator and metal chelator. Its ability to form stable complexes with metal ions and its distinct color change at different pH levels make it particularly valuable in analytical chemistry and industrial applications .

Properties

CAS No.

68258-66-2

Molecular Formula

C22H14N2Na2O6S

Molecular Weight

480.4 g/mol

IUPAC Name

disodium;4-[(1-methoxysulfonylnaphthalen-2-yl)diazenyl]-3-oxidonaphthalene-2-carboxylate

InChI

InChI=1S/C22H16N2O6S.2Na/c1-30-31(28,29)21-16-9-5-2-6-13(16)10-11-18(21)23-24-19-15-8-4-3-7-14(15)12-17(20(19)25)22(26)27;;/h2-12,25H,1H3,(H,26,27);;/q;2*+1/p-2

InChI Key

KBMIIHZCWHEPES-UHFFFAOYSA-L

Canonical SMILES

COS(=O)(=O)C1=C(C=CC2=CC=CC=C21)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)[O-])[O-].[Na+].[Na+]

Origin of Product

United States

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